1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
5-phenyl-2-(piperazin-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)13-10-16-14(18-13)11-17-8-6-15-7-9-17/h1-5,10,15H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCWCNNHAYIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine typically involves:
- Formation of the 1,3-oxazole ring substituted at the 5-position with a phenyl group.
- Introduction of a suitable leaving group or reactive handle at the 2-position of the oxazole ring to enable coupling.
- Alkylation or nucleophilic substitution with piperazine at the 2-position through a methylene linker.
This approach ensures the integrity of both the heterocyclic oxazole and the piperazine ring systems.
Detailed Preparation Methods
Synthesis of 5-Phenyl-1,3-oxazole Precursors
The 5-phenyl-1,3-oxazole core can be synthesized via cyclization reactions involving α-haloketones and amides or by condensation of appropriate α-hydroxyketones with amides under dehydrating conditions. For example, a common route involves:
- Starting from 2-bromoacetophenone reacting with formamide or an amide derivative to form the oxazole ring.
- Alternatively, 2-phenylglyoxal derivatives can be cyclized with amines under acidic or dehydrating conditions to yield the oxazole ring.
These methods yield 5-phenyl-1,3-oxazole with a reactive 2-position suitable for further functionalization.
Functionalization at the 2-Position of Oxazole
To enable coupling with piperazine, the 2-position of the oxazole ring is functionalized, commonly by:
- Conversion to a 2-chloromethyl or 2-bromomethyl derivative, which acts as an electrophile.
- Alternatively, introduction of a cyano or sulfonyl group at the 2-position can be used as a handle for further substitution.
For example, one study describes the synthesis of tert-butyl 4-(4-cyano-2-phenyl-1,3-oxazol-5-yl)piperazine-1-carboxylate as an intermediate, which upon treatment with gaseous HCl yields the 2-phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride, a closely related compound.
Coupling with Piperazine
The final step involves nucleophilic substitution or alkylation of piperazine with the functionalized oxazole intermediate:
- Piperazine acts as a nucleophile attacking the electrophilic 2-position of the oxazole derivative.
- This reaction is often carried out in anhydrous solvents such as tetrahydrofuran or dioxane, with bases like triethylamine to scavenge acids formed during the reaction.
- Reaction conditions typically involve stirring at room temperature or mild heating (20-60°C) for several hours to ensure completion.
- The product is then isolated by filtration, washing, and recrystallization.
For instance, the reaction of 2-phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride with triethylamine in anhydrous dioxane yields the desired piperazine-substituted oxazole.
Representative Reaction Scheme (Simplified)
| Step | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Bromoacetophenone + Amide | Cyclization under dehydrating conditions | 5-Phenyl-1,3-oxazole |
| 2 | 5-Phenyl-1,3-oxazole | Functionalization (e.g., chloromethylation) | 2-Chloromethyl-5-phenyl-1,3-oxazole |
| 3 | 2-Chloromethyl-5-phenyl-1,3-oxazole + Piperazine + Base | Stirring in anhydrous solvent, RT to 60°C | This compound |
Research Findings and Yields
- The coupling reactions typically yield the target compound in moderate to good yields (50-70%), depending on the purity of intermediates and reaction conditions.
- Purification is commonly achieved by recrystallization from ethanol or other suitable solvents.
- The use of triethylamine as a base and anhydrous solvents is critical to avoid side reactions and hydrolysis.
- Reaction times range from 12 to 48 hours depending on the step and scale.
Comparative Notes on Related Piperazine-Oxazole Derivatives
While direct literature on this compound is limited, related compounds such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine have been prepared via cyclization and subsequent coupling steps, involving careful temperature control and purification steps to maximize yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran, dioxane, ethanol | Anhydrous conditions preferred |
| Base | Triethylamine | Neutralizes acid byproducts |
| Temperature | 20-60°C | Mild heating improves reaction rate |
| Reaction Time | 12-48 hours | Longer times for cyclization and coupling |
| Purification | Recrystallization from ethanol or toluene | Ensures high purity |
| Yield | 50-70% | Dependent on step and scale |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1094516-37-6
- Molecular Formula : C₁₄H₁₇N₃O
- Molecular Weight : 243.31 g/mol
The compound features a piperazine ring, which is known for its versatility in drug design, combined with an oxazole moiety that contributes to its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant properties. The incorporation of the oxazole ring in this compound may enhance its interaction with serotonin receptors, making it a candidate for further research in treating depression and anxiety disorders .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of compounds similar to this compound. These compounds can modulate neurotransmitter levels and protect against neurodegeneration. Studies involving animal models have shown that such compounds might reduce oxidative stress and inflammation in neuronal cells .
Anticancer Properties
There is emerging evidence that piperazine derivatives can inhibit cancer cell proliferation. The specific structure of this compound might play a crucial role in targeting specific cancer pathways. Research has suggested that modifications to the oxazole moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Building Block for Synthesis
The unique structure of this compound makes it an important intermediate in organic synthesis. It can serve as a precursor for synthesizing various biologically active compounds. Its ability to undergo further chemical transformations allows chemists to develop new pharmaceuticals and agrochemicals .
Ligand Development
In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the development of new catalysts and materials with specific properties. The oxazole ring can coordinate with metals, providing pathways for creating novel complexes that may have applications in catalysis and materials science .
Case Study 1: Antidepressant Activity Assessment
A study conducted by researchers at a leading university evaluated the antidepressant effects of compounds related to this compound in rodent models. The findings indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .
Case Study 2: Neuroprotective Mechanisms
Another research project focused on the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cell cultures. Results showed that treatment with this compound led to decreased markers of oxidative stress and improved cell viability .
Mechanism of Action
The mechanism of action of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine with structurally or functionally related compounds.
Structural Analogs with Oxazole/Thiazole Moieties
Key Insight : The substitution of phenyl groups on oxazole/thiazole rings and the choice of piperazine vs. piperidine backbones significantly influence bioactivity. Chlorine substituents (e.g., 14h ) enhance antitumor activity, while nitro groups improve receptor binding .
Piperazine Derivatives with Antitumor Activity
Key Insight : Bulky substituents (e.g., benzhydryl, nitroimidazole) often reduce activity due to steric hindrance, whereas smaller groups (e.g., benzyl) optimize target engagement .
Receptor-Binding Piperazines
Key Insight : Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor selectivity and metabolic stability, making these compounds valuable for CNS drug design .
Antioxidant Piperazine Derivatives
Key Insight : Methyl groups improve antioxidant properties, whereas chlorine atoms diminish activity, highlighting the importance of hydrophobic vs. polar substituents .
Critical Analysis of Substituent Effects
- Chlorine vs. Methyl Groups: Chlorine in 14h (thiazole-sulfonamide) improved antitumor activity , but reduced antioxidant efficacy in phenoxyethyl-piperazines . Methyl groups enhanced tubulin binding in benzimidazole-piperazines and antioxidant activity in phenoxyethyl derivatives .
Bulkiness vs. Flexibility :
- Bulky groups (e.g., benzhydryl) in sulfonamide hybrids reduced potency , while flexible linkers (e.g., methylene in oxazole-piperazines) allowed better target interaction .
Biological Activity
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its oxazole and piperazine moieties, exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
CAS Number: 1094516-37-6
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxazole derivatives showed enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the oxazole ring is believed to enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at target sites .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 5d | Antimicrobial | Gram-positive | 10.1 |
| 5c | Antimicrobial | Gram-negative | 18.78 |
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating promising potential as anticancer agents .
| Cell Line | Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| HUH7 (liver) | 5d | 10.1 | Better |
| HeLa (cervical) | 5c | 18.78 | Comparable |
Anticonvulsant Activity
In vivo studies have shown that derivatives of piperazine compounds exhibit anticonvulsant activity. For example, a series of synthesized piperazine derivatives were tested against the maximal electroshock seizure model in rats, revealing significant anticonvulsant effects without notable neurotoxicity at therapeutic doses .
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| 8d | 100 | 85 |
| 8e | 100 | 90 |
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various oxazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that compounds containing the oxazole ring structure exhibited superior activity against Staphylococcus aureus compared to Escherichia coli, suggesting a selective mechanism of action .
Anticancer Screening
Another significant study focused on the anticancer potential of related compounds on multiple cancer cell lines. The findings revealed that certain derivatives had an IC50 value significantly lower than that of established chemotherapeutics, highlighting their potential as effective cancer treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazine derivatives, and how can reaction conditions be optimized?
- Methodology : A typical approach involves nucleophilic substitution or cyclization reactions. For example, piperazine derivatives are often synthesized by reacting piperazine with halogenated intermediates (e.g., propargyl bromide or benzyl halides) in polar aprotic solvents like DMF, using K₂CO₃ as a base. Reaction progress is monitored via TLC, and purification is achieved via column chromatography (ethyl acetate/hexane gradients) .
- Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to alkylating agent), temperature (room temperature vs. reflux), and reaction time (6–8 hours) can improve yields. Prolonged stirring may reduce byproduct formation .
Q. How are piperazine derivatives characterized to confirm structural integrity?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methylene protons at δ 3.6–3.8 ppm for N-CH₂ groups) .
- Mass Spectrometry : High-resolution LCMS (e.g., m/z 397.16 [M⁺] for triazole derivatives) .
- Elemental Analysis : Confirms empirical formulas (e.g., ±0.3% deviation for C, H, N) .
Q. What in vitro assays are used to evaluate the biological activity of piperazine derivatives?
- Anticancer : MTT assays against cancer cell lines (e.g., breast, lung) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
- Enzyme Inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition) to quantify Ki values .
Advanced Research Questions
Q. How can computational tools (e.g., QSAR, molecular docking) guide the design of bioactive piperazine derivatives?
- QSAR Models : Use physicochemical descriptors (logP, polar surface area) to correlate structural features with activity. For example, Pfizer’s QSAR models for renin inhibitors highlight the importance of electron-withdrawing groups (e.g., -NO₂) for potency .
- Docking Studies : Identify binding interactions (e.g., hydrogen bonds with Ser195 in thrombin) using AutoDock or Schrödinger Suite. Triazole-linked derivatives show enhanced affinity for kinase domains .
Q. How can researchers resolve contradictions between toxicity and activity in modified piperazine derivatives?
- Case Study : Beta-cyclodextrin inclusion complexes reduce toxicity but may lower activity due to steric hindrance .
- Strategies :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -OCH₃) to balance lipophilicity and solubility .
- Prodrug Design : Mask toxic moieties with hydrolyzable groups (e.g., acetyl) for targeted release .
Q. What strategies enhance the selectivity of piperazine derivatives for specific biological targets (e.g., 5-HT₇ receptors)?
- Substituent Engineering : Ortho-substituted aryl groups (e.g., 2-fluorophenyl) improve receptor fit via steric and electronic effects .
- Scaffold Hybridization : Merge piperazine with oxazole or triazole rings to exploit dual binding modes (e.g., simultaneous Ser/Thr kinase and GPCR modulation) .
Q. How do supramolecular interactions (e.g., host-guest complexes) influence the stability and bioavailability of piperazine derivatives?
- Cocrystallization : Piperazine inclusion complexes with cyclodextrins or cucurbiturils enhance aqueous solubility by 10–20× .
- Thermal Analysis : TGA/DSC reveal stability thresholds (e.g., decomposition >200°C for benzodioxin-piperazine hybrids) .
Q. What are the key challenges in interpreting conflicting data on antiplatelet vs. analgesic activity in piperazine derivatives?
- Mechanistic Overlap : Antiplatelet activity (via COX-1 inhibition) may mask analgesic effects in vivo .
- Dose-Dependent Effects : Low doses favor receptor binding (e.g., 5-HT modulation), while high doses induce off-target enzyme inhibition .
Methodological Recommendations
- Synthetic Reproducibility : Always confirm reaction progress via TLC/HPLC and use anhydrous conditions to avoid hydrolysis of sensitive intermediates (e.g., chloroacetyl derivatives) .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., hemolysis, HepG2 cell viability) before advancing to animal models .
- Data Validation : Cross-verify computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overinterpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
